2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide
Description
Properties
CAS No. |
920506-28-1 |
|---|---|
Molecular Formula |
C16H15IN2OS |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15IN2OS/c1-10-11(12-4-2-3-5-14(12)19-10)6-8-18-16(20)13-7-9-21-15(13)17/h2-5,7,9,19H,6,8H2,1H3,(H,18,20) |
InChI Key |
CJOHXBXTMKJUET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(SC=C3)I |
Origin of Product |
United States |
Preparation Methods
Indole Derivative Preparation
The 2-methyl-1H-indole-3-ethylamine fragment can be synthesized via Fischer indole synthesis or by functionalization of commercially available indole derivatives.
Methylation at the 2-position of the indole ring is achieved through selective alkylation methods, ensuring regioselectivity.
Thiophene-3-carboxamide Synthesis
Thiophene-3-carboxylic acid is converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Subsequent reaction with ammonia or an amine derivative yields the thiophene-3-carboxamide intermediate.
Coupling Reaction
The amide bond formation between the indole-ethylamine and thiophene-3-carboxylic acid derivative is typically facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic amounts of HOBt (1-hydroxybenzotriazole) or similar additives.
Reaction conditions are optimized to achieve high yields and purity, often carried out in solvents like dichloromethane or DMF at ambient or slightly elevated temperatures.
Iodination Step
Electrophilic iodination is performed on the thiophene ring after amide formation to ensure regioselectivity at the 2-position.
Common iodinating agents include iodine monochloride (ICl), N-iodosuccinimide (NIS), or iodine in the presence of oxidants.
Reaction parameters such as temperature, solvent, and reaction time are carefully controlled to prevent polyiodination or degradation.
Representative Reaction Scheme
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-methylindole | Methylation reagents (e.g., methyl iodide, base) | 2-methyl-1H-indole | 85-90 |
| 2 | Thiophene-3-carboxylic acid | Thionyl chloride, then NH3 | Thiophene-3-carboxamide | 80-88 |
| 3 | 2-methyl-1H-indol-3-ethylamine + Thiophene-3-carboxylic acid chloride | EDCI/HOBt, DMF, RT | N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide | 75-85 |
| 4 | Above amide | NIS or ICl, solvent (e.g., acetonitrile), 0-25°C | 2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide | 70-80 |
Note: Yields are approximate and depend on reaction optimization.
Research Findings and Optimization Notes
The iodination step is sensitive and requires mild conditions to avoid side reactions such as over-iodination or decomposition of the amide bond.
The order of synthetic steps is critical; iodination after amide bond formation ensures regioselectivity and functional group tolerance.
Purification is typically achieved by column chromatography or recrystallization, with characterization by NMR, HRMS, and sometimes X-ray crystallography to confirm structure.
Alternative synthetic routes may involve direct C–H activation methods for iodination, but these often require expensive catalysts and harsher conditions, which can reduce overall yield and complicate purification.
The presence of the iodine substituent on the thiophene ring provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), expanding the compound’s utility in medicinal chemistry.
Summary Table of Preparation Methods
| Aspect | Methodology | Advantages | Challenges |
|---|---|---|---|
| Indole preparation | Fischer synthesis or functionalization | Well-established, high regioselectivity | Requires careful control of methylation |
| Thiophene carboxamide synthesis | Acid chloride formation + amide coupling | Straightforward, good yields | Handling of acid chlorides requires care |
| Amide coupling | Carbodiimide-mediated coupling | Mild conditions, high efficiency | Possible side reactions, need for additives |
| Iodination | Electrophilic iodination with NIS/ICl | Selective, mild conditions | Sensitive to over-iodination, requires optimization |
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the indole moiety.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Iodo vs. Non-Iodo Thiophene Carboxamides: The iodine atom in the target compound increases molecular weight (~126 Da) and lipophilicity compared to its non-iodinated analog . This substitution may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability.
- Thiophene-3-Carboxamide vs. Thiophene-2-Carboxamide: Positional isomerism (3- vs.
- Carboxamide vs. Sulfonamide : The sulfonamide in is more acidic (pKa ~10) than carboxamides (pKa ~17), influencing solubility and protein interactions.
Physicochemical Properties
- Lipophilicity: The iodine atom increases logP (estimated +1.5 vs. non-iodinated analog), reducing aqueous solubility but enhancing membrane permeability.
- Electronic Effects : The electron-withdrawing iodine may stabilize the carboxamide’s carbonyl group, altering hydrogen-bonding capacity.
- Stability : Iodinated compounds are prone to light-induced degradation, necessitating storage in dark conditions.
Biological Activity
2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide, with the chemical formula and CAS number 920506-28-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound features an indole moiety and a thiophene ring, which are often associated with various pharmacological activities. The presence of iodine may enhance its biological interactions due to its ability to form unique bonds with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅IN₂OS |
| Molecular Weight | 410.27 g/mol |
| LogP | 4.69 |
| PSA | 76.62 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including those similar to 2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
- A549 Cell Line : In a study assessing the growth suppression of rapidly dividing A549 lung cancer cells, compounds structurally related to 2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide exhibited significant cytotoxicity, with IC50 values indicating effective inhibition at low concentrations .
- Mechanism of Action : The mechanism through which this compound exerts its effects may involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds in this category have shown to inhibit EGFR (epidermal growth factor receptor) signaling pathways, crucial for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the indole or thiophene rings can significantly alter biological activity. For example, the introduction of halogens (like iodine) or varying alkyl groups can enhance binding affinity to target proteins, thus increasing potency against cancer cells .
Summary of Biological Activities
The following table summarizes the biological activities reported for compounds related to 2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide:
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing thiophene-3-carboxamide derivatives, and how can they be adapted for 2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide?
- Methodology : Acylation of aminoethyl-indole intermediates with activated thiophene carbonyl groups is a standard approach. For example, cyanoacetylation of ethyl 2-amino-thiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole generates active methylene intermediates, which can undergo condensation with iodinated aldehydes or electrophiles to introduce the iodo substituent . Copper- or palladium-catalyzed cross-coupling (e.g., Cu(OTf)₂ for cycloaddition or Pd for amidation) may further functionalize the indole or thiophene moieties .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodology : Use IR spectroscopy to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹). ¹H/¹³C NMR resolves the indole NH proton (~10–12 ppm), thiophene protons (δ 6.5–8.0 ppm), and iodine’s electronic effects on adjacent carbons. Mass spectrometry (HRMS) verifies molecular weight and isotopic patterns (iodine has a distinct M+2 peak). HPLC ensures purity (>95%) .
Q. What preliminary biological assays are recommended to explore its bioactivity?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria, as structurally related thiophene-carboxamides show antibacterial properties . For anticancer potential, conduct cell viability assays (e.g., MTT) on cancer cell lines, given the indole moiety’s role in apoptosis modulation .
Advanced Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodology : Systematically modify the (a) indole 2-methyl group (replace with halogens or bulkier substituents to alter steric effects), (b) thiophene iodo position (test bromo/chloro analogs for electronic tuning), and (c) ethyl linker (vary chain length or introduce rigidity with propargyl groups). Compare IC₅₀ values in bioassays to map critical pharmacophores .
Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?
- Methodology : Employ single-crystal X-ray diffraction using SHELX software for refinement. Key steps: (i) Grow crystals via vapor diffusion (e.g., DCM/hexane), (ii) collect data at low temperature (100 K) to minimize disorder, (iii) refine hydrogen positions using SHELXL’s HFIX commands. The iodine atom’s strong scattering aids phasing .
Q. How can researchers address contradictions in spectral data during characterization?
- Methodology : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. For example, indole NH coupling with adjacent CH₂ in the ethyl linker (δ ~3.5–4.5 ppm) can be confirmed via NOESY. If mass spectra show unexpected adducts, repeat ionization in negative mode (ESI⁻) or use alternative matrices (e.g., DHB for MALDI) .
Q. What experimental and computational approaches predict polymorphic forms of this compound?
- Methodology : Perform solvent-mediated crystallization screens (e.g., ethanol, acetone, DMF) and analyze via PXRD. Use DSC/TGA to identify thermal transitions (melting points, desolvation). Complement with DFT calculations (e.g., CrystalPredictor) to model lattice energies and stability hierarchies, as demonstrated for related N-hydroxy propenamide polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
